Cyflumetofen

Vue d'ensemble

Description

Cyflumetofen is a chemical compound primarily used as an acaricide and insecticide. It is effective against a variety of phytophagous mites at all developmental stages. This compound has a low aqueous solubility and is non-toxic to honeybees, although it exhibits moderate to high toxicity to other forms of biodiversity . It was first registered in Japan in 2007 and has since been approved for use in various countries .

Applications De Recherche Scientifique

Cyflumetofen has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying acaricide resistance mechanisms.

Biology: Employed in the study of metabolic resistance in mites and other arthropods.

Medicine: Investigated for its potential use in controlling mite infestations that affect human health.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Cyflumetofen interacts with various enzymes and proteins in biochemical reactions. It specifically inhibits the mitochondrial complex II, preventing the utilization of energy by cells . This inhibition disrupts the energy production of the mites, leading to their death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It interferes with energy production by inhibiting complex II in mitochondria upon contact with spider mites . This impact on cellular metabolism leads to the death of the mites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the mitochondrial complex II. By inhibiting this complex, this compound disrupts the electron transport chain, leading to a failure in ATP production and, consequently, cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a half-life of 34.04 days in whole citrus . This indicates the product’s stability and its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in toxicity studies on rabbits, the No Observed Adverse Effect Level (NOAEL) for maternal toxicity was found to be 50 mg/kg body weight per day .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by various enzymes, including UDP-glucuronosyltransferases (UGTs), carboxylesterases (CarEs), and cytochrome P450 monooxygenases (P450s) . These enzymes play a crucial role in the detoxification of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed, distributed, and excreted in the body. The major route of elimination at low doses is urine (58-66%), with lower amounts in feces (25-32%) .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it inhibits complex II . This inhibition disrupts the electron transport chain, leading to a failure in ATP production and, consequently, cell death .

Méthodes De Préparation

The synthesis of cyflumetofen involves several steps:

Nucleophilic Substitution Reaction: 4-tert-butyl phenylacetonitrile reacts with chloroformic acid (2-methoxyl) ethyl ester.

Heating Reaction: The intermediate product is then reacted with 2-trifluoromethyl benzoyl chloride under heating conditions to yield this compound.

The raw materials used in this synthesis are relatively inexpensive and easy to obtain, making the process suitable for industrial production. The overall reaction yield is approximately 75%, and the organic solvents used can be recycled .

Analyse Des Réactions Chimiques

Cyflumetofen undergoes several types of chemical reactions:

Oxidation: Hydroxylation at the butyl group.

Reduction: Cleavage of the tert-butylphenyl and trifluorotolyl moieties.

Substitution: Nucleophilic substitution reactions involving chloroformic acid esters.

Common reagents used in these reactions include triphosgene, ethylene glycol monomethyl ether, and various organic solvents. The major products formed from these reactions are intermediates that eventually lead to the final product, this compound .

Comparaison Avec Des Composés Similaires

Cyflumetofen is unique in its mode of action as a mitochondrial complex II inhibitor. Similar compounds include:

Cyenopyrafen: Another complex II inhibitor used as an acaricide.

Spirodiclofen: A tetronic acid derivative that inhibits lipid synthesis.

Bifenazate: A carbazate acaricide with a different mode of action.

Compared to these compounds, this compound is noted for its high efficacy and low toxicity to non-target organisms like honeybees .

Activité Biologique

Cyflumetofen is a novel acaricide that has garnered attention for its selective toxicity against various mite species, particularly those in the Tetranychidae family. This compound is notable for its unique mode of action, which targets the mitochondrial respiratory chain, leading to effective pest control while minimizing harm to beneficial arthropods. This article will explore the biological activity of this compound, including its efficacy against specific pests, sublethal effects, resistance mechanisms, and relevant case studies.

This compound functions primarily as a mitochondrial complex II inhibitor. This mechanism disrupts the electron transport chain, leading to energy depletion in target organisms. The acaricide's selectivity is attributed to its higher affinity for the mitochondrial enzymes present in certain mites compared to beneficial arthropods, which helps preserve non-target species in agricultural ecosystems .

Target Species

This compound has been shown to be particularly effective against:

- Citrus Red Mite (Panonychus citri)

- Two-Spotted Spider Mite (Tetranychus urticae)

Lethal Concentration Values

Research indicates that this compound exhibits significant lethality at low concentrations. The lethal concentration (LC) values for P. citri are as follows:

| Acaricide | LC20 (ppm) | LC50 (ppm) |

|---|---|---|

| This compound | 2.79 | 10.23 |

| Spirodiclofen | 2.30 | 7.28 |

These values highlight this compound's potency relative to other acaricides .

Sublethal Effects

Sublethal exposure to this compound can significantly impact the biological parameters of P. citri. Key findings include:

- Developmental Time : Increased time to maturity.

- Survival Rate : Reduced survival of treated females.

- Fecundity : Decreased reproductive output.

For instance, females exposed to LC20 concentrations exhibited a net reproductive rate () reduction compared to untreated females, indicating potential long-term population impacts .

Resistance Mechanisms

Recent studies have identified metabolic resistance mechanisms contributing to this compound resistance in certain mite populations. Specifically, overexpression of uridine diphosphate (UDP)-glycosyltransferase has been linked to enhanced detoxification capabilities, allowing resistant mites to survive exposure to the acaricide . This highlights the need for integrated pest management strategies that consider resistance development.

Field Trials

In field trials conducted on citrus crops, this compound demonstrated excellent crop safety while effectively controlling mite populations. The results indicated a significant reduction in mite numbers within one week of application, with minimal impact on beneficial insects such as predatory mites and ladybugs .

Laboratory Studies

Laboratory experiments assessing the impact of this compound on Tetranychus urticae revealed that sublethal doses affected life-table parameters such as intrinsic rate of increase (), which was calculated at 0.156 day for treated females compared to 0.183 day for untreated controls . These findings suggest that even low-level exposure can have substantial ecological consequences.

Propriétés

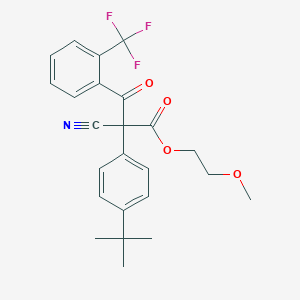

IUPAC Name |

2-methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3NO4/c1-22(2,3)16-9-11-17(12-10-16)23(15-28,21(30)32-14-13-31-4)20(29)18-7-5-6-8-19(18)24(25,26)27/h5-12H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZRJQNBMEZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058089 | |

| Record name | Cyflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400882-07-7 | |

| Record name | Cyflumetofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400882-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyflumetofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400882077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyflumetofen (ISO); 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYFLUMETOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJW6N27119 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.